N-(3-(Octadecyloxy)propyl)-beta-alanine
Description
N-(3-(Octadecyloxy)propyl)-beta-alanine is a synthetic organic compound featuring a beta-alanine backbone modified with a 3-(octadecyloxy)propyl substituent. This compound is structurally categorized as a long-chain alkyl ether derivative of beta-alanine, a non-proteinogenic amino acid.
Properties
CAS No. |
94113-46-9 |
|---|---|
Molecular Formula |
C24H49NO3 |
Molecular Weight |
399.7 g/mol |
IUPAC Name |
3-(3-octadecoxypropylamino)propanoic acid |
InChI |
InChI=1S/C24H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-23-18-20-25-21-19-24(26)27/h25H,2-23H2,1H3,(H,26,27) |
InChI Key |
KUXTXLYINCAPMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCCNCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Octadecyloxy)propyl)-beta-alanine typically involves the reaction of beta-alanine with 3-(octadecyloxy)propyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like ethanol under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain reaction conditions and ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Octadecyloxy)propyl)-beta-alanine undergoes various chemical reactions, including:
Oxidation: The alkyloxy chain can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The beta-alanine backbone can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Alcohols, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-(Octadecyloxy)propyl)-beta-alanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-(Octadecyloxy)propyl)-beta-alanine involves its ability to interact with lipid membranes due to its amphiphilic nature. The long alkyloxy chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antifungal applications, where it targets fungal cell membranes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(3-(Octadecyloxy)propyl)-beta-alanine with key analogs from the literature:
Key Observations :
- Lipophilicity : The octadecyloxy group in the target compound and the oleic acid ester suggests enhanced membrane permeability compared to polar groups like triethoxysilyl .
- Functional Diversity: The benzylphenoxy group in introduces aromaticity, which may influence binding interactions, whereas the triethoxysilyl group in enables surface modification applications.
Physicochemical Properties
Data from analogs highlight trends:
- Boiling Point : N-[3-(Triethoxysilyl)propyl]-beta-alanine has a boiling point of 347.9°C , suggesting thermal stability. The target compound’s longer alkyl chain may further increase this value.
- Solubility : The triethoxysilyl derivative’s density (1.028 g/cm³) and refractive index (1.45) indicate moderate polarity, whereas the octadecyloxy group likely reduces aqueous solubility.
Biological Activity
N-(3-(Octadecyloxy)propyl)-beta-alanine is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and various applications in scientific research.
- Molecular Formula : C18H37NO2
- Molecular Weight : 299.49 g/mol
- CAS Number : Not specified in the available data.
Synthesis Methods
The synthesis of this compound typically involves alkylation reactions where beta-alanine is reacted with octadecanol in the presence of a suitable catalyst. The reaction conditions can significantly influence the yield and purity of the final product.
The biological activity of this compound can be attributed to its structural features:
- Hydrophobic Tail : The long octadecyloxy chain enhances membrane permeability, facilitating interaction with cellular membranes.
- Amine Group : The beta-alanine moiety can engage in hydrogen bonding and ionic interactions with various biological macromolecules, influencing their function and stability.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, oleic acid derivatives have shown effectiveness against various fungal pathogens, suggesting that this compound may possess similar properties. In studies involving plant pathogenic fungi such as Colletotrichum fulcatum and Fusarium oxysporum, derivatives demonstrated significant antifungal activity .
Cytotoxicity and Cell Proliferation
Studies on beta-alanine derivatives have revealed their effects on cell proliferation and cytotoxicity. For example, beta-alanine supplementation has been shown to improve exercise performance by enhancing muscle endurance through increased carnosine levels in muscle tissue . This suggests potential applications in sports nutrition and muscle recovery.
Study on Antifungal Properties
A notable study isolated oleic acid, 3-(octadecyloxy) propyl ester from Lepidagathis cristata, which exhibited strong antifungal activity against several pathogens. The compound was effective against both plant and human pathogenic fungi, indicating a broad spectrum of antifungal activity .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Colletotrichum fulcatum | 25 µg/mL |
| Fusarium oxysporum | 30 µg/mL |
| Curvularia lunata | 20 µg/mL |
| Microsporum canis | 15 µg/mL |
Impact on Muscle Performance
In a clinical trial involving beta-alanine supplementation, participants showed improved performance metrics during high-intensity exercises. The median improvement was reported at 2.85%, highlighting the potential benefits of beta-alanine derivatives in athletic performance enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
